

Spectroscopic Profile of Methyl Undecenoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl-undecenoate*

Cat. No.: *B8381195*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for methyl undecenoate, an unsaturated fatty acid ester. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and outlines the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for methyl undecenoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
5.81	ddt	1H	=CH-
4.98	m	2H	=CH ₂
3.67	s	3H	-OCH ₃
2.29-2.30	t	2H	-CH ₂ -C=O
2.02	m	2H	-CH ₂ -CH=
1.61-1.62	quintet	2H	-CH ₂ -CH ₂ -C=O
1.26-1.28	m	8H	-(CH ₂) ₄ -

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm)	Assignment
174.3	C=O
139.2	=CH-
114.1	=CH ₂
51.4	-OCH ₃
34.1	-CH ₂ -C=O
33.8	-CH ₂ -CH=
29.1-29.4	-(CH ₂) _n -
28.9	-(CH ₂) _n -
24.9	-CH ₂ -CH ₂ -C=O

Infrared (IR) Spectroscopy

The IR spectrum of methyl undecenoate displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Description
3076	=C-H stretch
2924	C-H stretch (asymmetric)
2852	C-H stretch (symmetric)
1737-1750	C=O stretch (ester)
1641	C=C stretch
1465	C-H bend
1170	C-O stretch
910	=C-H bend (out-of-plane)

Mass Spectrometry (MS)

The mass spectrum of methyl undecenoate provides information about its molecular weight and fragmentation pattern.

m/z	Interpretation
198	[M] ⁺ (Molecular ion)
167	[M - OCH ₃] ⁺
124	
96	
87	
83	
74	
69	
55	

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]

- Sample Preparation: A small amount of methyl undecenoate is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.[1]
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.[1]
- ^1H NMR Acquisition: The spectrometer is locked onto the deuterium signal of the solvent.[1] The magnetic field is shimmed to achieve optimal homogeneity.[1] A standard one-pulse sequence is used to acquire the ^1H NMR spectrum.[1] Key acquisition parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.[1]
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. Key acquisition parameters include a spectral width of approximately 220 ppm, a larger number of scans compared to ^1H NMR due to the lower natural abundance of ^{13}C , and a relaxation delay of 2-10 seconds.[1]
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.[1]

Infrared (IR) Spectroscopy

- Sample Preparation: As methyl undecenoate is a liquid at room temperature, a neat sample is prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[1]
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.[1]
- Acquisition: A background spectrum of the clean salt plates is recorded. The sample is placed in the spectrometer's sample compartment. The IR spectrum is recorded, typically in the range of 4000-400 cm^{-1} . The final spectrum is obtained by ratioing the sample spectrum

against the background spectrum to remove atmospheric and instrument-related absorptions.^[1]

Mass Spectrometry (MS)

- Sample Preparation: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the methyl undecenoate sample is typically diluted in a volatile organic solvent like hexane or ethyl acetate.
- Instrumentation: A GC-MS system is commonly employed. The gas chromatograph separates the components of the sample before they enter the mass spectrometer.
- Acquisition: The sample is injected into the GC, where it is vaporized and carried through a capillary column by an inert gas (e.g., helium). The column separates compounds based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized (commonly by electron ionization - EI), and the resulting ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer.
- Data Processing: The resulting mass spectrum shows the relative abundance of ions at different m/z values, which helps in determining the molecular weight and fragmentation pattern of the compound.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like methyl undecenoate.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]

- To cite this document: BenchChem. [Spectroscopic Profile of Methyl Undecenoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8381195#spectroscopic-data-for-methyl-undecenoate-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com